Zinnol

Description

Structure

3D Structure

Properties

IUPAC Name |

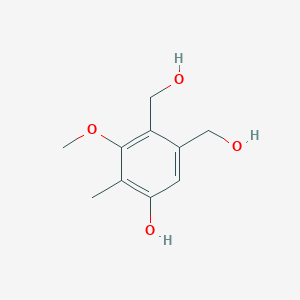

4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBITWTIJPCFPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)CO)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cefuroxime Axetil

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefuroxime (B34974) axetil is a second-generation cephalosporin (B10832234) antibiotic that acts as a prodrug of cefuroxime.[1] Its bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[2][3] This guide provides a detailed overview of its molecular mechanism, the relevant biochemical pathways, quantitative pharmacokinetic data, and representative experimental protocols.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefuroxime axetil is orally administered and absorbed from the gastrointestinal tract. It is then rapidly hydrolyzed by esterases in the intestinal mucosa and blood to its active form, cefuroxime.[3][4] Cefuroxime exerts its bactericidal activity by interfering with the final and crucial step of peptidoglycan synthesis in the bacterial cell wall.[5][6]

The primary molecular targets of cefuroxime are the penicillin-binding proteins (PBPs).[7][8] PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the cross-linking of peptidoglycan chains.[9][10] By binding to these proteins, cefuroxime inhibits their enzymatic activity.[4][11] This inhibition prevents the formation of a stable and rigid cell wall, leading to cell lysis and bacterial death.[3][7]

The following diagram illustrates the signaling pathway of bacterial cell wall synthesis and the point of inhibition by cefuroxime.

Quantitative Data: Pharmacokinetics of Cefuroxime Axetil

The absorption and disposition of cefuroxime axetil have been quantified in several studies. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetics of Cefuroxime Axetil in Adults with Varying Renal Function

| Group (Creatinine Clearance, mL/min) | Serum Half-life (T½, hours) |

|---|---|

| > 85 (Normal) | 1.4 ± 0.33 |

| 50 to 84 | 2.4 ± 0.65 |

| 15 to 49 | 4.6 ± 2.32 |

| < 15 | 16.8 ± 10.2 |

Data from a study involving a single oral dose of 500 mg cefuroxime.[12]

Table 2: Pharmacokinetics of Cefuroxime Axetil Suspension in Infants and Children

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) |

|---|---|---|

| 10 | 3.3 | 3.6 |

| 15 | 5.1 | 2.7 |

| 20 | 7.0 | 3.1 |

Data from a study where the suspension was administered with milk or milk formula.[6][13]

Table 3: Bioavailability of Cefuroxime Axetil Formulations in Healthy Volunteers

| Formulation (250 mg dose) | Relative Cmax (%) | Relative AUC (%) |

|---|---|---|

| Granules | 100 | 100 |

| Tablets | 139 | 127 |

AUC: Area under the concentration-time curve. Cmax: Maximum serum concentration.[14]

Experimental Protocols

4.1 Protocol for a Pharmacokinetic Study of Cefuroxime Axetil

This section outlines a representative experimental design for determining the pharmacokinetic profile of orally administered cefuroxime axetil in healthy volunteers.

Objective: To determine the single-dose pharmacokinetics of cefuroxime axetil tablets.

Study Population: Healthy adult volunteers with normal renal function.

Procedure:

-

Informed Consent: Obtain written informed consent from all participants.

-

Dosing: Administer a single oral dose of cefuroxime axetil (e. g., 250 mg or 500 mg tablet) with a standardized meal to enhance absorption.[3][4]

-

Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e. g., 0.5, 1, 1.5, 2, 3, 4, and 6 hours).[15]

-

Plasma Separation: Centrifuge the blood samples to separate plasma, which is then stored at -20°C or lower until analysis.

-

Drug Concentration Analysis: Determine the concentration of cefuroxime in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (T½) from the plasma concentration-time data.

The following diagram illustrates the workflow for this type of pharmacokinetic study.

Conclusion

Cefuroxime axetil, through its active metabolite cefuroxime, is a potent bactericidal agent that targets the biosynthesis of the bacterial cell wall. Its mechanism of action, centered on the inhibition of penicillin-binding proteins, is well-established. The provided quantitative data and experimental protocols offer a framework for further research and development in the field of antibacterial therapeutics.

References

- 1. Cefuroxime axetil - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]

- 4. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is Cefuroxime Axetil used for? [synapse.patsnap.com]

- 6. Cefuroxime Axetil | C20H22N4O10S | CID 6321416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. hereditybio.in [hereditybio.in]

- 10. proteopedia.org [proteopedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Pharmacokinetics and pharmacodynamics of two oral forms of cefuroxime axetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Cefuroxime Axetil

Disclaimer: The term "Zinnol" is not a recognized chemical entity in scientific literature. This guide pertains to Cefuroxime axetil , the active ingredient in the antibiotic marketed under the brand name Zinnat , which is likely the intended subject of the query.[1][2][3][4]

Introduction: Cefuroxime axetil is a second-generation oral cephalosporin (B10832234) antibiotic.[5] It is an acetoxyethyl ester prodrug of cefuroxime, which becomes active in the body after in vivo hydrolysis.[5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Cefuroxime axetil is a semisynthetic cephalosporin antibacterial drug.[6] Its chemical name is (RS)-1-hydroxyethyl (6R,7R)-7-[2-(2-furyl)glyoxyl-amido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]-oct-2-ene-2-carboxylate, 72-(Z)-(O-methyl-oxime), 1-acetate 3-carbamate.[6][7]

Chemical Structure:

Image Credit: Wikimedia Commons

The structure features a β-lactam ring, which is characteristic of cephalosporin and penicillin antibiotics and is crucial for its antibacterial activity.[5][8]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Cefuroxime axetil.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₄O₁₀S | [5][6][9][10] |

| Molecular Weight | 510.47 g/mol | [5][6] |

| CAS Number | 64544-07-6 | [5][9] |

| Appearance | Amorphous form | [6] |

| IUPAC Name | 1-Acetoxyethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(2-furyl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [5] |

Pharmacokinetics

Cefuroxime axetil is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to its active form, cefuroxime.[5][6] The axetil moiety is metabolized to acetaldehyde (B116499) and acetic acid.[9]

Pharmacokinetic Parameters:

| Parameter | Description | Value | Reference |

| Bioavailability | Absorption is greater when taken after food, increasing from 37% (fasting) to 52% (fed). | 37% - 52% | [5][7] |

| Metabolism | Hydrolyzed by esterases to the active compound, cefuroxime. Cefuroxime itself is not metabolized. | - | [5][9] |

| Excretion | Cefuroxime is eliminated unchanged in the urine through both glomerular filtration and tubular secretion. | - | [5][8] |

| Distribution | Found in tonsil tissue, sinus tissue, bronchial tissue, and middle ear effusion after administration. | - | [5] |

Mechanism of Action and Signaling Pathway

Cefuroxime is a bactericidal agent that acts by inhibiting bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5][11] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5][11] Cefuroxime exhibits stability against many bacterial β-lactamases, making it effective against a range of common pathogens.[1]

Caption: Mechanism of action of Cefuroxime axetil from oral administration to bacterial cell lysis.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Cefuroxime Axetil Estimation

This protocol describes a method for the quantitative determination of Cefuroxime axetil in pharmaceutical formulations.

-

Objective: To develop a rapid, sensitive, and validated HPLC method for the estimation of Cefuroxime axetil.[8]

-

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: A binary mixture of Methanol and 0.01M potassium dihydrogen orthophosphate buffer in a 60:40 v/v ratio.[8]

-

Column: A suitable C18 column.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specified wavelength (e.g., 278 nm).

-

Standard Preparation: A standard solution of Cefuroxime axetil is prepared in the mobile phase.

-

Sample Preparation: The pharmaceutical formulation is dissolved and diluted in the mobile phase to a known concentration.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas are recorded.

-

Calculation: The concentration of Cefuroxime axetil in the sample is determined by comparing its peak area with that of the standard.

-

Caption: Experimental workflow for the HPLC estimation of Cefuroxime axetil.

2. Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the in vitro activity of Cefuroxime against bacterial pathogens.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefuroxime for a specific bacterium.

-

Methodology (Broth Microdilution):

-

Media Preparation: Prepare Mueller-Hinton Broth (MHB) or other appropriate growth media.

-

Drug Dilution: Perform serial two-fold dilutions of Cefuroxime in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at a specified temperature (e.g., 35-37°C) for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of Cefuroxime that completely inhibits visible bacterial growth.

-

Therapeutic Indications

Cefuroxime axetil is indicated for the treatment of mild to moderately severe infections caused by susceptible bacteria.[1][3] Common indications include:

-

Upper and lower respiratory tract infections (e.g., otitis media, sinusitis, bronchitis).[1][3][12]

-

Treatment of early Lyme disease.[3]

-

Acute uncomplicated gonorrhea.[1]

References

- 1. nps.org.au [nps.org.au]

- 2. Zinnat - referral | European Medicines Agency (EMA) [ema.europa.eu]

- 3. assets.gskstatic.com [assets.gskstatic.com]

- 4. mims.com [mims.com]

- 5. Cefuroxime axetil - Wikipedia [en.wikipedia.org]

- 6. Cefuroxime Axetil: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. researchgate.net [researchgate.net]

- 9. Cefuroxime Axetil | C20H22N4O10S | CID 6321416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. What is Cefuroxime Axetil used for? [synapse.patsnap.com]

- 12. Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Zinnol from Alternaria solani: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinnol, a phytotoxin produced by the plant pathogenic fungus Alternaria solani, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, extraction, and chromatographic purification. Furthermore, this document summarizes the key quantitative and spectroscopic data essential for the identification and characterization of this compound and presents a plausible biosynthetic pathway for this polyketide-derived secondary metabolite. The information compiled herein serves as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Alternaria solani is a devastating phytopathogenic fungus responsible for early blight disease in a variety of economically important crops, particularly potatoes and tomatoes.[1] Beyond its impact on agriculture, this fungus is a prolific producer of a diverse array of secondary metabolites, including a class of phytotoxins known as this compound and its derivatives.[2][3] First identified from Alternaria zinniae, this compound has also been isolated from Alternaria solani and other species within the genus.[4]

The core chemical structure of this compound and its analogues has been a subject of interest due to their potential cytotoxic and other biological activities.[2] This has prompted further investigation into their isolation and characterization to explore their potential as lead compounds in drug discovery programs. This guide provides an in-depth look at the methodologies involved in isolating this compound from Alternaria solani, from fungal culture to the purification of the final compound.

Experimental Protocols

The isolation of this compound from Alternaria solani is a multi-step process that begins with the cultivation of the fungus, followed by extraction of the secondary metabolites and subsequent chromatographic purification. The following protocols are a synthesis of methodologies described in the literature for the isolation of this compound and related compounds from Alternaria species.

Fungal Culture and Fermentation

The production of this compound is initiated by the large-scale fermentation of Alternaria solani.

Materials:

-

Pure culture of Alternaria solani

-

Potato Dextrose Agar (B569324) (PDA) plates[5]

-

Liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized medium)[6]

-

Sterile flasks or fermenter

-

Incubator shaker

Procedure:

-

Activation of Fungal Strain: A pure culture of Alternaria solani is grown on PDA plates at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.[7][8]

-

Inoculation: A small piece of the agar containing the fungal mycelium is used to inoculate a starter culture in a liquid medium. This is then incubated at 25-28°C on a shaker at 150-200 rpm for 3-5 days.

-

Large-Scale Fermentation: The starter culture is used to inoculate a larger volume of the fermentation medium. The fermentation is carried out for 14-21 days under the same temperature and agitation conditions. The production of secondary metabolites like this compound can vary significantly between different isolates and fermentation conditions.[1]

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and the culture broth are separated, and the secondary metabolites are extracted.

Materials:

-

Fermentation culture

-

Filter paper or centrifugation equipment

-

Organic solvent (e.g., ethyl acetate (B1210297) or chloroform)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Mycelia and Broth: The fungal culture is filtered or centrifuged to separate the mycelial mass from the liquid broth.

-

Solvent Extraction: The culture filtrate is transferred to a separatory funnel and extracted three times with an equal volume of an organic solvent such as ethyl acetate or chloroform. The mycelia can also be extracted separately by soaking in the same solvent.

-

Concentration: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to chromatographic techniques to isolate this compound.

This is the primary method for the initial fractionation of the crude extract.

Materials:

-

Silica (B1680970) gel (60-120 mesh or 200-400 mesh)

-

Glass column

-

Solvents (e.g., hexane (B92381), ethyl acetate)

-

Fraction collector and test tubes

Procedure:

-

Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent like hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[9] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions containing the compound of interest, as identified by TLC, are pooled together for further purification.

For final purification, preparative TLC can be employed.

Materials:

-

Preparative TLC plates (e.g., silica gel 60 F254)[10]

-

Developing chamber

-

Appropriate solvent system (determined by analytical TLC)[11]

-

UV lamp for visualization

-

Scraper and elution solvent (e.g., methanol (B129727) or ethyl acetate)[12]

Procedure:

-

Sample Application: The partially purified fraction is dissolved in a minimal amount of a volatile solvent and applied as a narrow band onto the preparative TLC plate.[13]

-

Development: The plate is developed in a chamber saturated with the chosen solvent system.

-

Visualization and Isolation: The separated bands are visualized under a UV lamp. The band corresponding to this compound is marked and scraped off the plate.[10]

-

Elution: The scraped silica is extracted with a polar solvent to elute the pure compound. The solvent is then evaporated to yield purified this compound.[12]

Data Presentation

Quantitative Data

While specific yield and purity data for the isolation of this compound from Alternaria solani are not extensively reported in the available literature, the following table provides a template for recording such data during the isolation process. Yields of this compound derivatives from other Alternaria species have been reported in the range of milligrams from several liters of culture.

| Parameter | Value | Unit |

| Fungal Culture Volume | L | |

| Crude Extract Yield | g | |

| Purified this compound Yield | mg | |

| Purity (by HPLC) | % |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar compounds and general spectral databases.[14][15]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | ~130 | |

| 2 | ~135 | |

| 3 | ~158 | |

| 4 | ~115 | |

| 5 | ~150 | |

| 6 | ~120 | 6.5-7.0 (s) |

| 7 (CH₃) | ~10 | 2.0-2.2 (s) |

| 8 (OCH₃) | ~55 | 3.7-3.9 (s) |

| 1' (CH₂) | ~60 | 4.5-4.7 (d) |

| 2' (CH₂) | ~60 | 4.5-4.7 (d) |

| 1'' (O-CH₂) | ~70 | 4.4-4.6 (d) |

| 2'' (CH) | ~120 | 5.3-5.5 (t) |

| 3'' (C) | ~140 | |

| 4'' (CH₃) | ~25 | 1.7-1.8 (s) |

| 5'' (CH₃) | ~18 | 1.7-1.8 (s) |

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound.

| m/z Value | Relative Intensity (%) | Putative Fragment |

| [M]+ | Molecular Ion | |

| [M-CH₃]+ | Loss of a methyl group | |

| [M-OCH₃]+ | Loss of a methoxy (B1213986) group | |

| [M-C₅H₈]+ | Loss of the isoprene (B109036) unit |

Mandatory Visualizations

Experimental Workflow

The overall process for the isolation and purification of this compound from Alternaria solani can be visualized as a sequential workflow.

Caption: Workflow for the isolation and purification of this compound.

Plausible Biosynthetic Pathway

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[16] The biosynthesis is thought to proceed through the condensation of acetyl-CoA and malonyl-CoA units.[17]

Caption: Plausible biosynthetic pathway of this compound.

Conclusion

This technical guide outlines the discovery and provides a detailed framework for the isolation and characterization of this compound from Alternaria solani. While the specific quantitative yields and detailed spectroscopic data for this compound from this particular species require further dedicated studies, the presented protocols, based on established methodologies for related natural products, offer a robust starting point for researchers. The provided diagrams for the experimental workflow and the plausible biosynthetic pathway serve as valuable visual aids for understanding the key processes involved. Further research into the bioactivity and mechanism of action of this compound is warranted and may lead to the development of novel therapeutic agents.

References

- 1. orgsyn.org [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Functional analysis of fungal polyketide biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transformation of Alternaria dauci demonstrates the involvement of two polyketide synthase genes in aldaulactone production and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 10. How To [chem.rochester.edu]

- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 12. researchgate.net [researchgate.net]

- 13. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Identification of a polyketide synthase required for alternariol (AOH) and alternariol-9-methyl ether (AME) formation in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scielo.br [scielo.br]

Zinnol Target Identification in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for identifying the molecular targets of Zinnol, a novel anti-cancer compound. We detail the experimental protocols for key target identification strategies, including affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS). Furthermore, we present a plausible mechanism of action for this compound, focusing on its inhibitory effects on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. The quantitative data from these hypothetical studies are summarized, and the core signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mode of action.

Introduction

The discovery of novel anti-cancer agents with specific molecular targets is a cornerstone of modern oncology.[1][2] this compound has emerged as a promising therapeutic candidate, demonstrating potent anti-proliferative effects in various cancer cell lines. Understanding the precise molecular mechanism of action of this compound is crucial for its clinical development and for identifying patient populations most likely to respond to treatment. This guide outlines a systematic approach to identifying the direct binding targets of this compound in cancer cells and elucidating its impact on key signaling pathways.

Putative Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Preliminary evidence suggests that this compound exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism and is one of the most frequently activated signaling pathways in human cancers.

Target Identification Methodologies

A multi-pronged approach employing various proteomic techniques is essential for the confident identification of this compound's molecular targets.[3][4]

Affinity Chromatography coupled with Mass Spectrometry

Affinity chromatography is a classical and powerful method for identifying direct protein targets of small molecules.[5] This technique involves immobilizing a modified version of this compound onto a solid support to "pull down" its binding partners from a complex protein mixture, such as a cancer cell lysate. The captured proteins are then identified by mass spectrometry.

Experimental Protocol:

-

Probe Synthesis: Synthesize a this compound analog with a linker attached to a biotin (B1667282) molecule. The attachment point should be at a position on the this compound molecule that does not interfere with its biological activity.

-

Immobilization: Incubate the this compound-biotin probe with streptavidin-coated agarose (B213101) or magnetic beads to immobilize the probe.

-

Cell Lysis: Prepare a whole-cell lysate from a cancer cell line of interest (e.g., MCF-7, A549) under non-denaturing conditions to preserve protein-protein interactions.

-

Incubation: Incubate the immobilized this compound probe with the cell lysate to allow for binding of target proteins.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a competitive agent (e.g., excess free this compound) or by denaturing the proteins.

-

Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that identifies drug targets based on the principle that a protein's thermal stability is altered upon ligand binding.[6] This method can be performed in intact cells or cell lysates.

Experimental Protocol:

-

Treatment: Treat cancer cells or cell lysates with either this compound or a vehicle control.

-

Heating: Heat the samples across a range of temperatures.

-

Protein Extraction: Lyse the cells (if treated in intact form) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method for identifying protein targets that relies on the principle that drug binding can stabilize a protein against proteolysis.[5][7]

Experimental Protocol:

-

Treatment: Incubate cell lysates with this compound or a vehicle control.

-

Protease Digestion: Subject the lysates to limited proteolysis with a non-specific protease (e.g., pronase or thermolysin).

-

Analysis: Analyze the protein digestion patterns by SDS-PAGE. Proteins that are protected from digestion in the presence of this compound will appear as more intense bands compared to the vehicle control.

-

Identification: Excise the protected protein bands from the gel and identify them using mass spectrometry.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from experiments aimed at characterizing the interaction of this compound with its putative target, Akt, and its cellular effects.

Table 1: In Vitro Kinase Inhibition Assay

| Kinase | This compound IC₅₀ (nM) |

| Akt1 | 50 |

| Akt2 | 75 |

| Akt3 | 60 |

| PI3Kα | > 10,000 |

| mTOR | > 10,000 |

| PDK1 | 8,500 |

Table 2: this compound Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC₅₀ (µM) |

| MCF-7 | Breast | 1.2 |

| A549 | Lung | 2.5 |

| U87-MG | Glioblastoma | 1.8 |

| HCT116 | Colon | 3.1 |

Table 3: Cellular Thermal Shift Assay (CETSA) Data for Akt

| Treatment | Melting Temperature (Tₘ) (°C) |

| Vehicle | 48.5 |

| This compound (10 µM) | 53.2 |

Table 4: Proteomic Analysis of this compound-Treated Cells (Fold Change)

| Protein | Function | Fold Change (this compound vs. Vehicle) |

| p-Akt (S473) | Akt activation | -3.5 |

| p-S6K (T389) | mTORC1 substrate | -2.8 |

| p-4E-BP1 (T37/46) | mTORC1 substrate | -2.5 |

| Cyclin D1 | Cell cycle progression | -2.1 |

| Bcl-2 | Anti-apoptotic | -1.9 |

Conclusion

The systematic application of the target identification methodologies outlined in this guide will be instrumental in definitively identifying the molecular targets of this compound and elucidating its mechanism of action. The hypothetical data presented suggest that this compound is a potent inhibitor of the Akt kinase, leading to the suppression of the PI3K/Akt/mTOR signaling pathway and subsequent inhibition of cancer cell proliferation. These findings provide a strong rationale for the continued preclinical and clinical development of this compound as a targeted anti-cancer therapeutic. Future studies should focus on validating these targets in vivo and exploring potential biomarkers for predicting patient response to this compound.

References

- 1. A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel approach for a genome-wide detection of synthetically-lethal genes in cancer: Towards rational drug target identification and personalized treatments [innoget.com]

- 3. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Proteomics in Cancer: Recent Trends and Approaches for Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Cinnoline Derivatives in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline (B1195905), a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the interaction of cinnoline derivatives with key cellular signaling pathways, offering a valuable resource for researchers and professionals engaged in drug discovery and development. The initial focus on a "Zinnol signaling pathway" was determined to be a likely misspelling of "Cinnoline," a compound class with significant and well-documented engagement with critical intracellular signaling cascades. This guide will focus on the established interactions of cinnoline derivatives with several therapeutically relevant pathways.

Core Signaling Pathways Targeted by Cinnoline Derivatives

Cinnoline-based compounds have been identified as potent modulators of several signaling pathways implicated in cancer and other diseases. This section details the major pathways affected and the inhibitory activities of representative cinnoline derivatives.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. A series of cinnoline derivatives has been developed and identified as potent inhibitors of PI3K isoforms.

Quantitative Data Summary: PI3K Inhibition by Cinnoline Derivatives

The following table summarizes the in vitro inhibitory activity of representative cinnoline derivatives against various PI3K isoforms and their anti-proliferative effects on different cancer cell lines.

| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Cell Line (Cancer Type) | Anti-proliferative IC₅₀ (µM) |

| Cinnoline Derivative 25 | Not specified | Not specified | Not specified | Not specified | HCT116 (Colon) | 0.264[1] |

| A549 (Lung) | 2.04[1] | |||||

| MCF-7 (Breast) | 1.14[1] | |||||

| Benzofuro[3,2-b]pyridin-2(1H)-one Derivative 6f | Not specified | Not specified | 170[2] | Not specified | Raji (Lymphoma) | 2.1[2] |

| Ramos (Lymphoma) | 2.65[2] |

Signaling Pathway Diagram: PI3K/Akt Inhibition by Cinnoline Derivatives

Receptor Tyrosine Kinase (RTK) Signaling: c-Met and VEGFR

Cinnoline derivatives have also been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways that control cell growth, differentiation, and angiogenesis. Dysregulation of RTKs like c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers.

Quantitative Data Summary: c-Met and VEGFR Inhibition by Cinnoline and Related Quinoline (B57606) Derivatives

The following table presents the inhibitory activities of cinnoline and structurally related quinoline derivatives against c-Met and VEGFR, as well as their anti-proliferative effects.

| Compound ID | Target | Enzymatic IC₅₀ (nM) | Cell Line (Cancer Type) | Anti-proliferative IC₅₀ (µM) |

| Quinoline Derivative 26 | c-Met | 9.3[3] | MKN45 (Gastric) | 0.093[3] |

| Quinoline Derivative 27 | c-Met | 19[3] | Various | Not specified |

| Quinoline Derivative 28 | c-Met | 64[3] | Various | Not specified |

| Isatin Derivative 13 | VEGFR-2 | 69.11[4] | Caco-2 (Colon) | 9.3[4] |

| Isatin Derivative 14 | VEGFR-2 | 85.89[4] | Caco-2 (Colon) | 5.7[4] |

| Quinoline Derivative 9 | VEGFR-2 | 98.53[4] | Caco-2 (Colon) | Not specified |

Signaling Pathway Diagram: RTK Inhibition by Cinnoline Derivatives

Phosphodiesterase 10A (PDE10A) Signaling

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for signal transduction. PDE10A is highly expressed in the brain, and its inhibitors are being investigated for the treatment of neurological and psychiatric disorders.

Quantitative Data Summary: PDE10A Inhibition by Cinnoline Derivatives

The following table lists the inhibitory potency of several cinnoline analogues against PDE10A.

| Compound ID | PDE10A IC₅₀ (nM) |

| Cinnoline Analogue 13a | 18.4[5] |

| Cinnoline Analogue 26a | 1.52[5] |

| Cinnoline Analogue 26b | 2.86[5] |

| Cinnoline Analogue 26e | 9.80[5] |

| 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline 41 | 1.52[6] |

| 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline 42 | 2.86[6] |

Bruton's Tyrosine Kinase (BTK) Signaling

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling. BTK inhibitors have shown significant efficacy in the treatment of B-cell malignancies and autoimmune diseases.

Quantitative Data Summary: BTK Inhibition by Cinnoline and Related Derivatives

The following table summarizes the inhibitory activity of cinnoline and related compounds against BTK.

| Compound ID | BTK IC₅₀ (nM) |

| Benzofuro[3,2-b]pyridin-2(1H)-one Derivative 6f | 74[2] |

| 1,3,5-triazine derivative 12 | 21[7] |

| Pyrazolo[3,4-d]pyrimidine 16 | 27[7] |

| CGI-1746 | 1.9[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of cinnoline derivatives with the signaling pathways described above.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol details the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with a cinnoline derivative.[8][9][10]

a. Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., HCT116, A549, or MCF-7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the cinnoline derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).

b. Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of PI3K, Akt, and downstream targets (e.g., mTOR, S6K) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram: Western Blot Analysis

In Vitro Kinase Assay (c-Met, VEGFR, BTK)

This protocol describes a general method for determining the in vitro inhibitory activity of cinnoline derivatives against purified kinases.[11][12][13]

a. Reagents and Materials:

-

Purified recombinant kinase (e.g., c-Met, VEGFR-2, or BTK)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Cinnoline derivative stock solution (in DMSO)

-

A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

-

96- or 384-well plates

b. Assay Procedure:

-

Prepare serial dilutions of the cinnoline derivative in the kinase assay buffer.

-

In a multi-well plate, add the kinase, the substrate, and the diluted cinnoline derivative or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using the chosen detection system. For luminescence-based assays, a reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based PDE10A Inhibition Assay

This protocol outlines a cell-based assay to screen for PDE10A inhibitors using a reporter gene assay.[14][15]

a. Cell Line and Reagents:

-

A stable cell line expressing PDE10A (e.g., HEK-293)

-

A reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene (pCRE-Luc)

-

Transient transfection reagent

-

Cinnoline derivative stock solution (in DMSO)

-

Luciferase assay reagent

b. Assay Procedure:

-

Seed the PDE10A-expressing cells in a 96-well plate.

-

Transfect the cells with the pCRE-Luc reporter plasmid.

-

After an appropriate incubation period for plasmid expression, treat the cells with various concentrations of the cinnoline derivative or a vehicle control.

-

Incubate for a specified time to allow for the inhibition of PDE10A and the subsequent accumulation of cAMP and activation of the CRE-luciferase reporter.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity corresponds to the inhibition of PDE10A.

-

Calculate the fold-change in luciferase activity for each compound concentration relative to the vehicle control and determine the EC₅₀ value.

Conclusion

Cinnoline and its derivatives represent a promising class of compounds with the potential to modulate multiple key signaling pathways implicated in a range of diseases, particularly cancer. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the potency and selectivity of cinnoline derivatives for specific targets, as well as evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro cytotoxic effects of Zinnol derivatives

An In-depth Technical Guide on the In Vitro Cytotoxic Effects of Zinnol Derivatives

This guide provides a comprehensive overview of the current understanding of the in vitro cytotoxic effects of this compound derivatives, with a focus on recently discovered compounds. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and natural product chemistry.

Introduction to this compound Derivatives

This compound is a metabolite produced by various fungi of the Alternaria genus. Recently, chemical investigation of the plant pathogen Alternaria solani has led to the isolation of several new this compound derivatives, including an unprecedented alternariol-zinnol hybrid, alternsolain A, and six previously undescribed derivatives, alternsolains B-G.[1] These discoveries have enriched the chemical diversity of Zinnols and highlighted their potential as a source of novel anticancer drug candidates. One of the known compounds isolated in this study demonstrated potent cytotoxic activities against several human cancer cell lines, warranting further investigation into the therapeutic potential of this class of compounds.[1]

Quantitative Data on Cytotoxic Effects

A known this compound derivative, referred to as compound 9 in a recent study, has shown significant cytotoxic activity against three human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM) |

| HL-60 | Human promyelocytic leukemia | 10.73 ± 0.08 |

| MDA-MB-231 | Human breast adenocarcinoma | 19.40 ± 0.97 |

| SW480 | Human colon adenocarcinoma | 29.72 ± 1.61 |

| Data extracted from Li et al., Phytochemistry, 2026.[1] |

Experimental Protocols

While the specific experimental details for the cytotoxicity assays of the this compound derivatives are not extensively published, this section outlines a standard protocol for determining the in vitro cytotoxic effects of a compound using a colorimetric assay such as the MTT assay. This is a widely accepted method for assessing cell viability and proliferation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HL-60, MDA-MB-231, SW480)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The this compound derivative stock solution is serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of the test compound is added to the wells. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

Preclinical Evaluation of Zinnol's Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of Zinnol, a novel investigational anticancer agent. The document details the cytotoxic and pro-apoptotic activity of this compound across a panel of human cancer cell lines and in a murine xenograft model. Methodologies for the key experimental assays are presented to ensure reproducibility. Furthermore, this guide elucidates the molecular mechanism of action, focusing on the inhibition of the PI3K/Akt/mTOR signaling pathway. All quantitative data are summarized in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's anticancer profile.

Introduction

The discovery and development of novel, targeted anticancer therapies remain a cornerstone of oncological research. This compound is a synthetic small molecule compound that has demonstrated potent antiproliferative effects in preliminary screenings. This document outlines the subsequent in-depth preclinical evaluation to characterize its anticancer activity and elucidate its mechanism of action. The studies presented herein provide the foundational data supporting the further clinical development of this compound as a potential therapeutic agent for various malignancies.

In Vitro Cytotoxicity of this compound

This compound exhibits dose-dependent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure to the compound.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |

| MDA-MB-231 | Breast Adenocarcinoma | 5.1 ± 0.6 |

| A549 | Non-Small Cell Lung Carcinoma | 3.2 ± 0.4 |

| HCT116 | Colorectal Carcinoma | 1.8 ± 0.2 |

| PC-3 | Prostate Carcinoma | 4.5 ± 0.5 |

This compound Induces Apoptosis and Cell Cycle Arrest

To determine the mechanism of this compound-induced cell death, apoptosis assays and cell cycle analysis were performed on HCT116 cells treated with this compound at its IC50 concentration for 48 hours.

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in HCT116 Cells

| Treatment | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 5.2 ± 1.1 | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |

| This compound (1.8 µM) | 42.8 ± 3.5 | 68.4 ± 2.9 | 15.2 ± 1.3 | 16.4 ± 1.2 |

In Vivo Antitumor Efficacy of this compound

The in vivo anticancer activity of this compound was evaluated in a murine xenograft model using HCT116 cells.

Table 3: Antitumor Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose & Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | 1250 ± 150 | 0 |

| This compound | 20 mg/kg, i.p., daily | 550 ± 85 | 56 |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Western blot analysis revealed that this compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound or vehicle control (0.1% DMSO) for 72 hours.

-

MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The formazan (B1609692) crystals were dissolved in 100 µL of DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

HCT116 cells were treated with this compound at the IC50 concentration for 48 hours.

-

Cells were harvested, washed with PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

-

The cells were incubated for 15 minutes in the dark at room temperature.

-

The stained cells were analyzed by flow cytometry.

Cell Cycle Analysis

-

HCT116 cells were treated with this compound at the IC50 concentration for 48 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.

-

Fixed cells were washed and resuspended in PBS containing RNase A and PI.

-

After incubation for 30 minutes, the DNA content was analyzed by flow cytometry.

In Vivo Xenograft Study

-

Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HCT116 cells.

-

When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups.

-

This compound (20 mg/kg) or vehicle was administered intraperitoneally daily for 21 days.

-

Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

-

At the end of the study, mice were euthanized, and tumors were excised for further analysis.

Experimental Workflow

Caption: Generalized workflow for preclinical anticancer evaluation.

Conclusion

The preclinical data presented in this guide demonstrate that this compound possesses significant anticancer activity. It effectively inhibits the proliferation of various cancer cell lines, induces apoptosis and cell cycle arrest, and suppresses tumor growth in vivo. The mechanism of action has been attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway. These findings strongly support the continued investigation of this compound as a promising candidate for cancer therapy.

An In-depth Technical Guide to the Solubility and Stability of Zinnol in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinnol is a phytotoxin and a zinniol-related compound derived from the fungus Alternaria cichorii. Its parent compound, zinniol, is a non-specific phytotoxin that has been isolated from several Alternaria species and is known to induce symptoms like chlorosis and necrosis in plants. As natural products like this compound and its analogues are increasingly screened for novel therapeutic activities, a thorough understanding of their behavior in aqueous biological systems is paramount for generating reliable and reproducible data.

This guide provides a comprehensive overview of the known solubility characteristics of this compound and its parent compound, Zinniol. Due to the limited publicly available data on this compound's stability and specific experimental handling, this document also furnishes detailed, best-practice protocols for researchers to determine the aqueous solubility and stability of this compound or other similarly hydrophobic natural products. Adherence to these guidelines is critical for ensuring accurate compound concentrations and interpreting biological assay results.

Data Presentation: Solubility of this compound and Zinniol

The solubility of a compound is a critical parameter for its formulation and delivery in biological assays. Poor aqueous solubility can lead to compound precipitation, resulting in inaccurate dosing and misleading experimental outcomes. The available solubility data for this compound and its parent compound, Zinniol, are summarized below. It is evident that both compounds exhibit poor aqueous solubility and are preferentially soluble in organic solvents.

| Compound | CAS Number | Solvent | Solubility |

| This compound | 148717-78-6 | Dichloromethane | Soluble[1] |

| DMSO | Soluble[1] | ||

| Ethanol | Soluble[1] | ||

| Methanol | Soluble[1] | ||

| Zinniol | 17811-28-8 | DMSO | 1 mg/mL[2][3] |

| Methanol | Soluble[4] | ||

| Water | 44.97 mg/L (Estimated)[5] |

Experimental Protocols

Given the hydrophobic nature of this compound, as suggested by its solubility profile, meticulous care must be taken when preparing solutions for biological experiments. The following protocols provide a robust framework for preparing stock solutions and assessing the solubility and stability of this compound in common biological media.

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol describes the standard procedure for preparing a primary stock solution of a hydrophobic compound like this compound.

Objective: To prepare a high-concentration stock solution in an organic solvent for serial dilution into aqueous buffers.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

A-grade volumetric flasks

-

Sterile, amber glass vials for storage

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

-

Dissolution: Transfer the weighed this compound to a volumetric flask. Add a small amount of DMSO to dissolve the compound completely. Gentle vortexing or sonication can be used to aid dissolution.

-

Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber glass vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C. It is recommended to prepare a fresh aliquot for each experiment.

Protocol 2: Determination of Kinetic Solubility in Biological Buffer

This protocol outlines a method to determine the kinetic solubility of this compound in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS).

Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into PBS, providing an estimate of its practical solubility limit in an assay.

Materials:

-

This compound/DMSO stock solution (e.g., 10 mM)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear-bottom plate

-

Plate reader with nephelometry or turbidity measurement capabilities

-

Automated liquid handler or multichannel pipette

Methodology:

-

Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

-

Serial Dilution: Prepare a serial dilution of the this compound/DMSO stock directly in the PBS-containing wells. For example, add 2 µL of 10 mM this compound/DMSO stock to the first well (final concentration 100 µM, 1% DMSO) and perform a 2-fold serial dilution across the plate. Include a DMSO-only control.

-

Incubation: Incubate the plate at room temperature (or the intended assay temperature, e.g., 37°C) for a set period (e.g., 2 hours), protected from light.

-

Measurement: Measure the turbidity or light scattering of each well using a plate reader at a suitable wavelength (e.g., 650 nm).

-

Data Analysis: Plot the turbidity reading against the this compound concentration. The concentration at which the turbidity significantly increases above the baseline (DMSO control) is the kinetic solubility limit.

Protocol 3: Assessment of Stability in Cell Culture Medium

This protocol provides a framework for evaluating the stability of this compound in a complete cell culture medium over time.

Objective: To determine the rate of degradation or loss of this compound in a complex biological medium under standard cell culture conditions.

Materials:

-

This compound/DMSO stock solution

-

Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

-

Incubator (37°C, 5% CO₂)

-

Sterile microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Methodology:

-

Sample Preparation: Spike the pre-warmed complete cell culture medium with this compound to a final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is non-toxic (e.g., ≤ 0.1%). Prepare a sufficient volume for all time points.

-

Time Zero (T=0) Sample: Immediately after spiking, remove an aliquot (e.g., 500 µL), and process it for analysis. This can be done by protein precipitation (e.g., adding 3 volumes of ice-cold acetonitrile), vortexing, centrifuging to pellet proteins, and transferring the supernatant for HPLC analysis.

-

Incubation: Place the remaining medium in an incubator under standard cell culture conditions (37°C, 5% CO₂).

-

Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove additional aliquots and process them in the same manner as the T=0 sample.

-

HPLC Analysis: Analyze all samples by HPLC. The peak area corresponding to this compound is recorded for each time point.

-

Data Analysis: Plot the percentage of the initial this compound peak area remaining versus time. This provides the stability profile of the compound under the tested conditions.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the characterization of this compound for biological assays.

Caption: Workflow for preparing and validating this compound for biological assays.

Caption: A generalized signaling pathway for phytotoxin action in plant cells.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Plant Toxic Proteins: Their Biological Activities, Mechanism of Action and Removal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic pathway of Zinnol in phytopathogens

An In-depth Technical Guide to the Biosynthetic Pathway of Zinnol in Phytopathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a polyketide secondary metabolite produced by several phytopathogenic fungi of the genus Alternaria, including A. solani, A. cichorii, and A. zinniae.[1] As a virulence factor in plant diseases and a molecule with potential bioactivities, its biosynthetic pathway is of significant interest to researchers in natural product chemistry, plant pathology, and drug discovery. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing on established principles of fungal polyketide synthesis and genetic insights from related metabolic pathways. While the definitive this compound biosynthetic gene cluster (BGC) has yet to be fully characterized, this guide presents a putative pathway, detailed experimental protocols for its elucidation, and a framework for quantitative analysis.

The Putative Biosynthetic Pathway of this compound

This compound is structurally a substituted benzene (B151609) derivative, 1,2-bis(hydroxymethyl)-5-(3′,3′-dimethylallyloxy)-3-methoxy-4-methylbenzene.[1] Its carbon skeleton strongly suggests a polyketide origin, likely synthesized by a Type I iterative polyketide synthase (PKS). The pathway is proposed to involve the condensation of acetyl-CoA and malonyl-CoA units, followed by a series of tailoring reactions including reduction, methylation, and prenylation.

A plausible biosynthetic pathway for this compound is postulated based on the known biosynthesis of similar Alternaria metabolites, such as alternariol (B1665735) and the structurally related compound zinnimidine (B1209266). The elucidation of the zinnimidine biosynthetic gene cluster has revealed a set of "Zin" genes (ZinADEF, ZinB, and ZinE) that encode the core scaffold and modifying enzymes.[2][3] It is highly probable that a homologous set of enzymes is responsible for this compound biosynthesis.

The proposed pathway initiates with a non-reducing polyketide synthase (NR-PKS) that catalyzes the iterative condensation of one acetyl-CoA starter unit with several malonyl-CoA extender units to form a polyketide chain. This chain then undergoes cyclization and aromatization to form a core aromatic intermediate. Subsequent modifications by tailoring enzymes, including an O-methyltransferase, a prenyltransferase, and hydroxylases, are predicted to yield the final this compound molecule.

Quantitative Data on this compound Biosynthesis

While extensive quantitative data for this compound biosynthesis is not yet available in the literature, this section provides a framework for the types of data that are crucial for characterizing the pathway. The following tables are illustrative and can be populated through the experimental protocols outlined in this guide.

Table 1: this compound Production in Alternaria solani under Various Culture Conditions

| Culture Medium | Temperature (°C) | Incubation Time (days) | This compound Yield (mg/L) |

| Potato Dextrose Broth (PDB) | 25 | 7 | Data to be determined |

| PDB | 25 | 14 | Data to be determined |

| PDB | 25 | 21 | Data to be determined |

| Czapek-Dox Broth | 25 | 14 | Data to be determined |

| Rice Medium | 25 | 14 | Data to be determined |

Table 2: Kinetic Parameters of a Putative this compound O-Methyltransferase

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| Aromatic Intermediate | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| S-adenosyl methionine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols provide a roadmap for the identification and characterization of the this compound biosynthetic pathway.

Fungal Strain and Culture for this compound Production

-

Strain: Alternaria solani (e.g., ATCC 20476).

-

Inoculation: Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with a 1 cm² mycelial plug from a 7-day-old PDB agar (B569324) plate.

-

Incubation: Incubate the culture at 25°C with shaking at 150 rpm for 14 days.

-

Extraction: Separate the mycelium from the culture broth by filtration. Lyophilize the mycelium. Extract the culture filtrate and the lyophilized mycelium separately with an equal volume of ethyl acetate (B1210297) three times. Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Analysis: Dissolve the crude extract in methanol (B129727) and analyze by HPLC-MS for the presence of this compound.

Identification of the this compound Biosynthetic Gene Cluster

Gene Knockout of a Candidate PKS Gene using CRISPR/Cas9

This protocol is adapted from established methods for CRISPR/Cas9 in Alternaria alternata.[4][5][6]

-

gRNA Design: Design a 20-bp guide RNA (gRNA) targeting a conserved domain (e.g., ketosynthase domain) of the candidate PKS gene.

-

Vector Construction: Synthesize the gRNA and clone it into a Cas9 expression vector suitable for filamentous fungi.

-

Protoplast Preparation: Generate protoplasts from young A. solani mycelium using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum).

-

Transformation: Transform the protoplasts with the Cas9/gRNA vector using a PEG-mediated method.

-

Selection and Screening: Select transformants on a selective medium (e.g., containing hygromycin B). Screen putative mutants by PCR to identify deletions or insertions at the target site.

-

Phenotypic Analysis: Culture the confirmed knockout mutants and analyze their metabolite profiles by HPLC-MS to confirm the loss of this compound production.

Heterologous Expression of the Putative this compound BGC

This protocol utilizes Aspergillus oryzae as a heterologous host.[7][8][9]

-

BGC Amplification: Amplify the entire putative this compound BGC from A. solani genomic DNA using long-range PCR.

-

Vector Assembly: Assemble the amplified BGC into a fungal expression vector using yeast-based recombination (e.g., Gibson assembly).

-

Host Transformation: Transform A. oryzae protoplasts with the expression vector.

-

Expression and Analysis: Culture the transformants and analyze the culture extracts by HPLC-MS for the production of this compound.

In Vitro Enzyme Assays

-

Protein Expression and Purification: Clone the coding sequence of a putative tailoring enzyme (e.g., O-methyltransferase) into an E. coli expression vector. Express the protein and purify it using affinity chromatography.

-

Assay Reaction: Set up a reaction mixture containing the purified enzyme, the substrate (the aromatic intermediate, which may need to be chemically synthesized or produced in a precursor-accumulating mutant strain), a co-factor (e.g., S-adenosyl methionine for a methyltransferase), and a suitable buffer.

-

Product Detection: Incubate the reaction and then quench it. Extract the product and analyze by HPLC-MS to confirm the enzymatic conversion.

Logical Relationships in Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies on a combination of predictive bioinformatics, comparative genomics, and functional genetics. The logical flow of this process is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iab.kit.edu [iab.kit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Establishment of CRISPR/Cas9 in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 8. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]

- 9. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Lack of Standardized "Zinnol" (Cefuroxime Axetil) Protocols for Cell Culture Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Zinnol" is a brand name for the antibiotic cefuroxime (B34974) axetil.[1][2][3][4][5] Its primary clinical application is to treat bacterial infections by inhibiting bacterial cell wall synthesis.[1] A comprehensive review of the scientific literature reveals a lack of established and standardized treatment protocols for the use of "this compound" or cefuroxime axetil in the context of in vitro cell culture for research and drug development purposes.

The core of biomedical research in cell culture involves the use of compounds with well-defined mechanisms of action on mammalian cell signaling pathways, cytotoxicity profiles, and established dose-responses. While antibiotics are sometimes used in cell culture to prevent bacterial contamination, "this compound" is not documented as a compound for targeted therapeutic research in areas like oncology or immunology.

Current Understanding and Lack of Data

Searches for "this compound treatment protocols for cell culture," "cefuroxime axetil in vitro studies," and similar queries did not yield any specific, reproducible protocols for its application as a research agent in this context. The available information focuses exclusively on its antibacterial properties.[1][2][3][4][5]

Consequently, there is no publicly available quantitative data to summarize in tables, such as:

-

IC50 Values: The half-maximal inhibitory concentration in various cell lines.

-

Optimal Treatment Concentrations: Standardized concentrations for achieving specific cellular effects.

-

Treatment Durations: Established timeframes for observing cellular responses.

Furthermore, there is no documented evidence of "this compound" or cefuroxime axetil directly and intentionally targeting specific mammalian cellular signaling pathways for therapeutic research. Therefore, diagrams of signaling pathways affected by "this compound" cannot be generated.

General Cell Culture and Treatment Protocol Framework

While a specific protocol for "this compound" is not available, a general framework for testing a new compound in cell culture is provided below for informational purposes. Researchers wishing to investigate the effects of cefuroxime axetil on cell cultures would need to develop and validate their own protocols following these general principles.

Disclaimer: The following is a generalized workflow and not a validated protocol for "this compound."

Experimental Workflow for a Novel Compound

References

Application Note: Determination of IC50 for Zinnol in HL-60 Human Promyelocytic Leukemia Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction